(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate
Overview
Description
(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound that belongs to the class of esters It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate typically involves the reaction of ethyl acrylate with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as lanthanide triflates or silver (I) triflate can be employed to facilitate the reaction under milder conditions, thus reducing energy consumption and improving safety .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The tetrahydropyran ring may also interact with specific enzymes or receptors, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity.
2H-Pyran: Another related compound, but with different stability and reactivity properties.
3,4-Dihydropyran-2-one: Shares the pyran ring structure but differs in functional groups
Uniqueness
(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is unique due to its combination of the tetrahydropyran ring and the acrylate moiety, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl (E)-3-(oxan-4-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZTGSOBOFVQO-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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